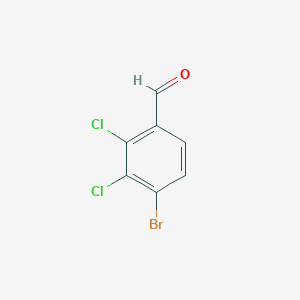![molecular formula C16H13ClN2O5 B2790629 {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 878567-56-7](/img/structure/B2790629.png)
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound. It belongs to a class of chemical compounds known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound is characterized by a combination of functional groups that lend it unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves several steps:
Preparation of Starting Materials: : The synthesis begins with the preparation of key starting materials, including 4-(Methoxycarbonyl)aniline and 2-chloropyridine-3-carboxylic acid.
Formation of the Carbamoyl Intermediate: : The next step involves the reaction of 4-(Methoxycarbonyl)aniline with a suitable carbamoylating agent, such as phosgene or a carbonyldiimidazole, under controlled conditions to form the carbamoyl intermediate.
Coupling Reaction: : The carbamoyl intermediate is then reacted with 2-chloropyridine-3-carboxylic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Industrial processes often involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Automated equipment and advanced purification techniques, like recrystallization and chromatography, are employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions: {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be performed using reducing agents, resulting in the reduction of certain functional groups within the molecule.
Substitution: : The compound is capable of undergoing substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include:
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: : Sodium hydroxide (NaOH), sodium methoxide (NaOMe)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: : Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: : Reduced compounds with hydrogenated functional groups.
Substitution: : Substituted derivatives where the chloro group is replaced by other nucleophiles.
科学的研究の応用
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound's effects are mediated by its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. This interaction can lead to various biochemical and physiological responses, depending on the context of its use.
類似化合物との比較
Compared to other similar compounds, {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features. Similar compounds include:
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-bromopyridine-3-carboxylate: : Shares a similar core structure but has a bromine atom instead of a chlorine atom.
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-fluoropyridine-3-carboxylate: : Contains a fluorine atom in place of the chlorine atom.
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-iodopyridine-3-carboxylate: : Features an iodine atom instead of a chlorine atom.
Each of these compounds exhibits distinct chemical and physical properties due to the different halogen atoms, influencing their reactivity and applications.
特性
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-23-15(21)10-4-6-11(7-5-10)19-13(20)9-24-16(22)12-3-2-8-18-14(12)17/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYHUIOLKGBPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2790547.png)



![2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2790555.png)

![2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2790559.png)

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2790562.png)
![2-{[1-(3-chloro-4-fluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2790564.png)

![2-cyclopropyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-6-methylpyrimidine-4-carboxamide](/img/structure/B2790566.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2790567.png)
![N-(1-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2790569.png)
